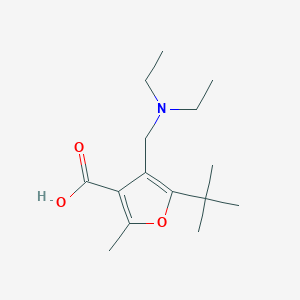![molecular formula C6H9N3O2 B2904069 3-[1,2,4]Triazol-1-yl-butyric acid CAS No. 801228-15-9](/img/structure/B2904069.png)
3-[1,2,4]Triazol-1-yl-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1,2,4]Triazol-1-yl-butyric acid is a biochemical used for proteomics research . It has a molecular formula of C6H9N3O2 and a molecular weight of 155.15 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C6H9N3O2 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Wissenschaftliche Forschungsanwendungen
3-[1,2,4]Triazol-1-yl-butyric acid has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit antitumor, antifungal, and antiviral activities. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. In biochemistry, this compound has been used as a probe for studying the structure and function of proteins. Additionally, this compound has been investigated for its potential applications in materials science, including its use as a building block for the synthesis of novel materials.
Wirkmechanismus
Target of Action
It’s known that triazole derivatives can interact with a variety of enzymes and receptors . For instance, 1,2,3-triazole derivatives have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . These enzymes are crucial in the nervous system, playing a role in the breakdown of acetylcholine, a neurotransmitter.
Mode of Action
It’s known that the 1,2,3-triazole ring can form hydrogen bonds with different targets, leading to an improvement in pharmacokinetics, pharmacological, and toxicological properties of compounds . The 1,2,3-triazole ring can interact with the amino acids present in the active site of EGFR receptors through various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction .
Biochemical Pathways
Given the potential inhibitory action on ache and buche, it could be inferred that the compound may influence cholinergic signaling pathways .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
Triazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers .
Vorteile Und Einschränkungen Für Laborexperimente
3-[1,2,4]Triazol-1-yl-butyric acid has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields with minimal impurities. This compound is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of 3-[1,2,4]Triazol-1-yl-butyric acid. One area of interest is the development of this compound-based therapeutics for the treatment of cancer, Alzheimer's disease, and other disorders. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. Its potential applications in medicinal chemistry, biochemistry, and materials science make it an exciting area of study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 3-[1,2,4]Triazol-1-yl-butyric acid can be achieved through several methods, including the reaction of 1,2,4-triazole with butyric acid under acidic conditions or the reaction of 1,2,4-triazole with butyryl chloride in the presence of a base. Another method involves the reaction of 1,2,4-triazole with butyric anhydride in the presence of a catalyst. These methods have been optimized to produce high yields of this compound with minimal impurities.
Eigenschaften
IUPAC Name |
3-(1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(2-6(10)11)9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBVNSHIGBWECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
801228-15-9 |
Source


|
| Record name | 801228-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2903990.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2903994.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2903995.png)

![6-(1H-pyrazol-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2903999.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904001.png)


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2904004.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2904006.png)